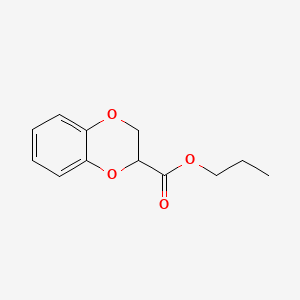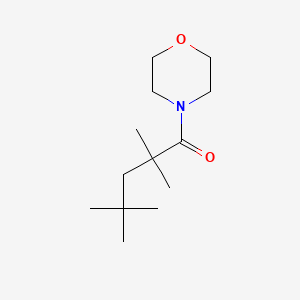
Phosphorane, (2-methyl-2-propenylidene)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is an organophosphorus compound with the molecular formula C₂₂H₂₁PThese compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is typically synthesized from methyltriphenylphosphonium bromide. The synthetic route involves deprotonation using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as the deprotonating agent, converting methyltriphenylphosphonium bromide to the desired phosphorane . Industrial production methods may vary, but the general principle remains the same, involving strong bases to facilitate the deprotonation process.
Chemical Reactions Analysis
Phosphorane, (2-methyl-2-propenylidene)triphenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its highly polar nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methylenation: One of the most significant reactions is the replacement of oxygen centers in aldehydes and ketones with a methylene group. This reaction is represented as:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
In this reaction, the phosphorus-containing product is triphenylphosphine oxide .
Scientific Research Applications
Phosphorane, (2-methyl-2-propenylidene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction, which is crucial for forming carbon-carbon double bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of phosphorane, (2-methyl-2-propenylidene)triphenyl- primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide. The molecular targets are the carbonyl carbon atoms, and the pathway involves the nucleophilic attack on these centers .
Comparison with Similar Compounds
Phosphorane, (2-methyl-2-propenylidene)triphenyl- can be compared with other similar compounds, such as:
Methylenetriphenylphosphorane: This compound is also a Wittig reagent and shares similar reactivity but differs in the substituents attached to the phosphorus atom.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent, which affects its reactivity and applications.
Methoxymethylenetriphenylphosphine: This compound has a methoxy group, influencing its chemical behavior and uses.
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is unique due to its specific substituents, which provide distinct reactivity patterns and applications in various fields.
Properties
CAS No. |
29219-35-0 |
|---|---|
Molecular Formula |
C22H21P |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methylprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1H2,2H3 |
InChI Key |
FLCOCGLGNXGWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
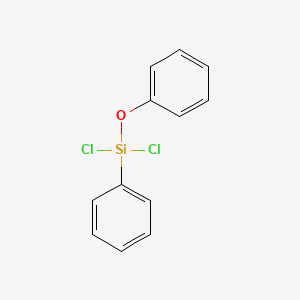


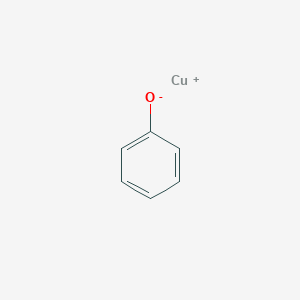
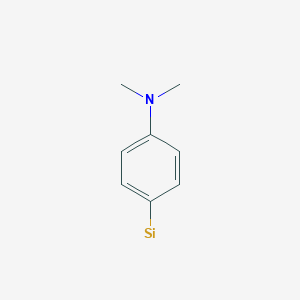
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

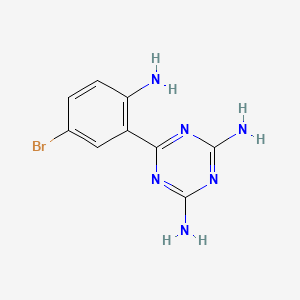
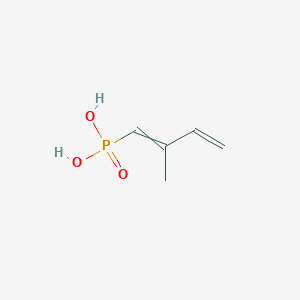
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
